molecular formula C9H9ClO3 B2520509 Methyl 2-(4-chlorophenyl)-2-hydroxyacetate CAS No. 13305-19-6

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Cat. No.: B2520509
CAS No.: 13305-19-6
M. Wt: 200.62
InChI Key: GISNRFMQCNBYDG-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetic acid and features a chlorophenyl group attached to the alpha carbon of the acetate moiety

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

A related compound, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, has been found to inhibit the proliferation of colon cancer cells . This suggests that the compound may interact with cellular targets involved in cell proliferation, such as enzymes involved in DNA synthesis or cell cycle regulation.

Mode of Action

It is known that similar compounds can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s cellular targets, leading to changes in their activity.

Biochemical Pathways

The related compound mentioned earlier was found to potentially act through the hsp90 and trap1 mediated signaling pathway . These pathways are involved in protein folding and degradation, cellular stress responses, and apoptosis, which could be affected by the compound.

Result of Action

The related compound was found to selectively inhibit the proliferation of colon cancer cells . This suggests that the compound may induce cell cycle arrest or apoptosis in these cells.

Biochemical Analysis

Biochemical Properties

(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in regulating gene expression and chromatin structure . By inhibiting HDACs, (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester can modulate the acetylation status of histones, leading to changes in gene expression patterns. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester on various types of cells and cellular processes are diverse. This compound has been found to selectively inhibit the proliferation of certain cancer cells, such as colon cancer cells . It exerts its effects by inducing apoptosis, a programmed cell death process, and disrupting cell cycle progression. Furthermore, (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester can influence cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester involves several key interactions at the molecular level. This compound binds to the active sites of HDACs, inhibiting their enzymatic activity and preventing the deacetylation of histones . As a result, the acetylation status of histones is maintained, leading to changes in chromatin structure and gene expression. Additionally, (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester may interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 4-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 4-chlorobenzaldehyde with methyl acetate in the presence of a base such as sodium methoxide. This reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-chlorophenylglyoxylic acid or 4-chlorophenylacetic acid.

    Reduction: Formation of 4-chlorophenylethanol.

    Substitution: Formation of 4-aminophenylacetate or 4-thiophenylacetate derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenyl)-2-hydroxyacetate
  • Methyl 2-(4-fluorophenyl)-2-hydroxyacetate
  • Methyl 2-(4-methylphenyl)-2-hydroxyacetate

Uniqueness

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s stability and its interactions with other molecules, making it distinct from its bromine, fluorine, and methyl analogs.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISNRFMQCNBYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-chloromandelic acid (10.0 g, 53.6 mmol) in methanol was added sulfuric acid (3.1 mL, 58.9 mmol). The reaction mixture was refluxed for 6 hours. The reaction mixture was concentrated, neutralized with sat. sodium carbonate solution, extracted with ether, washed with brine, dried, and concentrated. Purification by silica gel chromatography (40% ethyl acetate in hexanes) yielded 10.0 g of (4-chlorophenyl)hydroxyacetic acid methyl ester.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 250 mL round bottom flask containing 5.6 g (30 mmol) of p-chlorophenyl-α-hydroxyacetic acid and 100 mL of concentrated HCl:MeOH (1:9) was warmed to reflux for 12 hours. The solution was concentrated under reduced pressure, diluted with 250 mL of Et2O and washed once with 30 mL of H2O, twice with 30 mL of NaHCO3 solution, once with 30 mL of H2O and once with 30 mL of brine. The organic layer was dried (Na2SO4) and concentrated leaving 5.0 g (83%) of methyl p-chlorophenyl-α-hydroxyacetate lit m.p. 55° C.) 1H-NMR (CDCl3) δ7.36-7.28 (m, 4H), 5.13 (s, 1 H), 3.72 (s, 3H), 3.67 (br s, 1 H (exchanges with D2O)).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2-(4-Chlorophenyl)-2-hydroxyacetic acid (40 g; 0.2 mol) is dissolved in 100 ml of methanol and stirred at +20° C. At this temperature 5 ml of concentrated sulfuric acid are added dropwise. After the addition is complete the reaction mixture is heated up to +45° C. and stirred for further 30 minutes. Then the reaction mixture is poured into a cooled (0° C.) solution of sodium carbonate (42 g; 0.4 mol) in 300 ml of water. The product is extracted with toluene (3×50 ml) washed with brine (3×50 ml) dried (Na2SO4) and evaporated. After crystallization from diethylether/hexane (10 g/80 g) 2-(4-chlorophenyl)-2-hydroxyacetic acid methylester (34 g; 84% yield) is obtained as a colorless solid. M.p. 54-55° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
diethylether hexane
Quantity
10 g
Type
reactant
Reaction Step Four

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